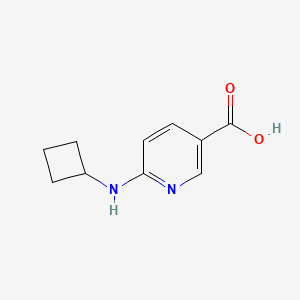

6-(Cyclobutylamino)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(cyclobutylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWLZLRNQVXTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 6 Cyclobutylamino Nicotinic Acid

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 6-(cyclobutylamino)nicotinic acid reveals two primary building blocks: a substituted nicotinic acid scaffold and cyclobutylamine (B51885). The key disconnection lies at the C-N bond at the 6-position of the pyridine (B92270) ring. This leads to two main precursors: a nicotinic acid derivative with a suitable leaving group at the 6-position and cyclobutylamine.

Synthesis of Substituted Nicotinic Acid Scaffolds

The synthesis of the nicotinic acid scaffold can be approached through various methods, starting from readily available materials. Industrially, nicotinic acid is often produced through the oxidation of 3-methylpyridine (B133936) (β-picoline) or 5-ethyl-2-methylpyridine. nih.govchemicalbook.com For laboratory-scale synthesis, several strategies are available to introduce the necessary functionality at the 6-position.

A common and versatile precursor is 6-chloronicotinic acid . This can be synthesized from 2-chloro-5-methylpyridine (B98176) through oxidation. Another route involves the hydrolysis of 6-chloronicotinonitrile. orgsyn.org The chlorine atom at the 6-position is a good leaving group for subsequent nucleophilic aromatic substitution reactions.

Alternatively, 6-hydroxynicotinic acid can be a key intermediate. It can be prepared from methyl coumalate or by the decarboxylation of 6-hydroxy-2,3-pyridinedicarboxylic acid. orgsyn.org The hydroxyl group can then be converted to a better leaving group, such as a triflate, or used in other coupling strategies.

6-Aminonicotinic acid is another important precursor, which can be synthesized by the hydrolysis of ethyl 6-aminonicotinate. nih.gov The amino group itself can be a handle for further transformations, or the precursor can be synthesized from other 6-substituted nicotinic acids.

A summary of key nicotinic acid precursors is provided in the table below.

| Precursor Name | Starting Material(s) | Key Transformation(s) | Reference(s) |

| 6-Chloronicotinic acid | 2-Chloro-5-methylpyridine | Oxidation | google.com |

| 6-Hydroxynicotinic acid | Methyl coumalate | Reaction with ammonium (B1175870) hydroxide | orgsyn.org |

| 6-Aminonicotinic acid | Ethyl 6-aminonicotinate | Hydrolysis | nih.gov |

Cyclobutyl Amine Synthesis and Derivatization

Cyclobutylamine is a crucial, non-commercially standard building block whose synthesis requires specific methodologies. One established method involves the Hofmann rearrangement of cyclobutanecarboxamide, which itself is derived from cyclobutanecarboxylic acid. calstate.edu Another approach is the Schmidt reaction of cyclobutanecarboxylic acid with hydrazoic acid.

More contemporary methods include photochemical syntheses. For instance, the reaction of an olefin with an imine in the presence of a photosensitizer can yield cyclobutane (B1203170) amine compounds. calstate.edu These methods offer alternative routes that may provide advantages in terms of yield and substrate scope.

The table below outlines common synthetic routes to cyclobutylamine.

| Starting Material | Reagents | Key Reaction | Reference(s) |

| Cyclobutanecarboxamide | Bromine, Sodium Hydroxide | Hofmann Rearrangement | calstate.edu |

| Cyclobutanecarboxylic acid | Hydrazoic acid | Schmidt Reaction | calstate.edu |

| Olefin and Imine | Photosensitizer, Light | Photochemical [2+2] Cycloaddition | calstate.edu |

Development of Convergent and Linear Synthetic Strategies

Amination Reactions at the Pyridine 6-Position

The introduction of the cyclobutylamino group at the 6-position of the nicotinic acid scaffold is the pivotal step in the synthesis. This can be achieved through several amination reactions.

Nucleophilic Aromatic Substitution (SNAr): This is a classic and straightforward method where a 6-halonicotinic acid, typically 6-chloronicotinic acid, is reacted with cyclobutylamine. nih.gov The reaction is often facilitated by a base and heat. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 6-position towards nucleophilic attack. Recent studies have shown that such reactions can proceed through a concerted mechanism, challenging the traditionally accepted two-step addition-elimination pathway. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. nih.gov It offers milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. In this case, a 6-halonicotinic acid (or its ester) would be coupled with cyclobutylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction.

Coupling Reactions for Cyclobutylamino Moiety Incorporation

The choice of coupling reaction will depend on the specific precursor and desired reaction conditions. The table below provides a hypothetical comparison of the two main coupling strategies for the synthesis of this compound, based on general principles of these reactions.

| Reaction Type | Precursors | Typical Reagents & Conditions | Advantages | Potential Challenges |

| Nucleophilic Aromatic Substitution (SNAr) | 6-Chloronicotinic acid, Cyclobutylamine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat | Simplicity, cost-effective | Harsher conditions, limited scope |

| Buchwald-Hartwig Amination | 6-Bromonicotinic acid ester, Cyclobutylamine | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | Milder conditions, high yields, broad scope | Cost of catalyst and ligand, air-sensitivity |

Optimization of Synthetic Routes for Scalability and Efficiency in Academic Settings

For academic research, where scalability and efficiency are important considerations, the optimization of the chosen synthetic route is crucial.

The optimization of the key coupling step is paramount. For an SNAr reaction , parameters to optimize include the choice of solvent, base, temperature, and reaction time. For instance, polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction.

In the case of a Buchwald-Hartwig amination , the choice of catalyst, ligand, and base system is critical and often requires screening to identify the optimal combination for a specific substrate pair. nih.gov The catalyst loading can also be optimized to balance reaction efficiency and cost. For academic settings, developing a robust and reproducible procedure is a key objective.

Recent advancements in flow chemistry can also be applied to enhance the scalability and safety of these reactions, allowing for better control over reaction parameters and potentially higher throughput.

Catalyst Screening and Reaction Condition Refinement

For Nucleophilic Aromatic Substitution (SNAr):

This reaction is generally uncatalyzed but is highly dependent on the reaction conditions. Key parameters to optimize include the choice of base, solvent, and temperature.

| Parameter | Variation | Rationale and Research Findings |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | A base is required to neutralize the HCl formed during the reaction. Potassium carbonate is a common and cost-effective choice. Cesium carbonate can sometimes offer improved reactivity. Triethylamine (Et₃N) can also be used as an organic base. |

| Solvent | DMF, NMP, DMSO, Ethanol | Polar aprotic solvents like DMF, NMP, and DMSO are excellent choices as they can solvate the ionic intermediates and withstand high temperatures. fishersci.co.uk Ethanol can also be used, particularly with a sealed reaction vessel to maintain temperature. fishersci.co.uk |

| Temperature | 80-150 °C | Heating is typically necessary to overcome the activation energy for the disruption of the aromatic system. youtube.comfishersci.co.uk The optimal temperature would need to be determined empirically, balancing reaction rate with potential side reactions. |

For Buchwald-Hartwig Amination:

The success of the Buchwald-Hartwig amination is critically dependent on the selection of the palladium precursor and, most importantly, the phosphine ligand.

| Component | Variation | Rationale and Research Findings |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(II) acetate (B1210297) and tris(dibenzylideneacetone)dipalladium(0) (B46781) are common and effective palladium sources for this reaction. |

| Ligand | Xantphos, BINAP, DavePhos, JohnPhos | The choice of ligand is crucial for the efficiency of the catalytic cycle. For the amination of 6-chloropurine (B14466) nucleosides, which are structurally similar to 6-chloronicotinic acid, Xantphos has been shown to be effective. nih.gov Other bulky electron-rich phosphine ligands like BINAP, DavePhos, and JohnPhos could also be screened for optimal performance. |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | A strong, non-nucleophilic base is required. Cesium carbonate is often the base of choice for these reactions, particularly with chloro-substituted heterocycles. nih.gov Potassium phosphate (B84403) and sodium tert-butoxide are also commonly used. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary for the stability of the catalytic system. Toluene and dioxane are frequently used in Buchwald-Hartwig reactions. nih.gov |

| Temperature | 80-110 °C | The reaction is typically heated to ensure efficient catalytic turnover. The optimal temperature will depend on the specific catalyst system and substrates. nih.gov |

Purification and Isolation Techniques for Research Purity

Achieving high purity of the final compound, this compound, is essential for its use in research. The purification strategy will depend on the chosen synthetic route and the nature of the impurities.

A common initial purification step for carboxylic acids is precipitation by pH adjustment. chemicalbook.com After the reaction is complete, the mixture can be diluted with water and the pH carefully lowered by the addition of an acid, such as hydrochloric acid. This protonates the carboxylate, reducing its solubility in the aqueous medium and causing the product to precipitate. The solid can then be collected by filtration, washed with water to remove inorganic salts, and dried. chemicalbook.com

For achieving higher purity, chromatographic techniques are generally employed.

| Technique | Description |

| Recrystallization | The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and would need to be determined experimentally. |

| Column Chromatography | Silica gel column chromatography is a versatile method for separating the desired product from unreacted starting materials and byproducts. nih.gov A gradient of solvents, for example, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate or methanol, would be used to elute the compounds from the column based on their polarity. The addition of a small amount of acetic or formic acid to the eluent can help to improve the peak shape of the carboxylic acid product. |

| Preparative HPLC | For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. This technique offers higher resolution than standard column chromatography. |

The purity of the final compound would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structural Elucidation and Advanced Characterization of 6 Cyclobutylamino Nicotinic Acid

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By examining the interaction of 6-(cyclobutylamino)nicotinic acid with electromagnetic radiation, specific details of its atomic and molecular structure can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the nicotinic acid portion, the protons on the pyridine (B92270) ring would appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a higher chemical shift, often above 10 ppm. The carbons of the pyridine ring would resonate in the range of 120-155 ppm in the ¹³C NMR spectrum, with the carboxylic acid carbon appearing further downfield, typically above 165 ppm. bmrb.ionih.govhmdb.cachemicalbook.com

The cyclobutylamino group would introduce characteristic signals in the aliphatic region of the NMR spectra. The proton attached to the nitrogen (N-H) would likely appear as a broad signal, its chemical shift being dependent on solvent and concentration. The protons on the cyclobutane (B1203170) ring would be expected in the 1.5-2.5 ppm range in the ¹H NMR spectrum. The corresponding carbons of the cyclobutane ring would be observed in the aliphatic region of the ¹³C NMR spectrum, typically between 15 and 40 ppm.

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Pyridine Ring | 7.0 - 9.0 |

| ¹H | Carboxylic Acid (COOH) | > 10 |

| ¹H | Cyclobutane Ring (CH, CH₂) | 1.5 - 2.5 |

| ¹H | Amine (NH) | Variable |

| ¹³C | Pyridine Ring | 120 - 155 |

| ¹³C | Carboxylic Acid (COOH) | > 165 |

| ¹³C | Cyclobutane Ring | 15 - 40 |

This table presents predicted data based on analogous structures and general NMR principles.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂N₂O₂), the calculated molecular weight is approximately 208.22 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected at m/z 208 or 209, respectively. nih.govnih.govnih.gov

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for nicotinic acid derivatives often involve the loss of the carboxylic acid group (as CO₂ or COOH) and cleavage of the substituent groups from the pyridine ring. nih.govnih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. researchgate.netjocpr.comchemicalbook.comnist.gov

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Amine) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 |

| C=C, C=N (Aromatic Ring) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

This table presents predicted data based on characteristic IR frequencies of functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Nicotinic acid and its derivatives typically exhibit a maximum absorption (λmax) in the UV region, often around 262 nm. nih.govresearchgate.netjapsonline.comrjptonline.org The presence of the cyclobutylamino group may cause a slight shift in the λmax.

Chromatographic and Separative Methods for Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column. researchgate.netchromatographyonline.compickeringlabs.com The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govresearchgate.net Detection is commonly performed using a UV detector set at the λmax of the compound (around 262 nm). japsonline.comnih.gov The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Analysis of Nicotinic Acid Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer |

| Detection | UV at ~262 nm |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

This table presents typical conditions based on published methods for related compounds. nih.govnih.govresearchgate.netnih.gov

Gas Chromatography (GC) (if applicable)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. sigmaaldrich.comrestek.com Due to the low volatility and potential for thermal degradation of the carboxylic acid group, direct analysis of this compound by GC is challenging. restek.com To make the compound amenable to GC analysis, a derivatization step would likely be required. This involves converting the carboxylic acid to a more volatile ester, for example, through reaction with a silylating agent or an alcohol in the presence of an acid catalyst.

Crystallographic Analysis for Absolute Configuration and Solid-State Structure

The determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state is fundamental to understanding its intrinsic properties. Crystallographic analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal lattice.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the absolute configuration and solid-state structure of a crystalline compound. This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can deduce the arrangement of atoms within the crystal lattice.

For a compound like this compound, single-crystal XRD analysis would be essential to:

Confirm the molecular structure: Verifying the connectivity of the cyclobutylamino group to the nicotinic acid backbone.

Determine the conformation: Elucidating the spatial orientation of the cyclobutyl ring relative to the pyridine ring.

Identify intermolecular interactions: Understanding how individual molecules of this compound pack together in the solid state through interactions such as hydrogen bonding and van der Waals forces.

Currently, there are no published X-ray diffraction data or associated crystallographic information files (CIFs) for this compound in open-access crystallographic databases.

Polymorphism and Co-crystallization Research

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is critical in the pharmaceutical industry, as different polymorphic forms of a drug can have different bioavailability and therapeutic effects. Research on related nicotinic acid derivatives has shown evidence of polymorphism. researchgate.netuky.edu For instance, 2-(phenylamino)nicotinic acid has been reported to exist in four polymorphic forms, each with different conformations and hydrogen-bonding arrangements. researchgate.netuky.edu However, no specific studies on the polymorphism of this compound have been found in the public domain.

Computational Chemistry and Molecular Modeling Studies of 6 Cyclobutylamino Nicotinic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, optimized geometry, and various physicochemical properties of 6-(Cyclobutylamino)nicotinic acid. jocpr.comjocpr.comnih.govresearchgate.net

The geometric optimization of the molecule is the first step, providing the most stable conformation in terms of energy. From this optimized structure, a variety of electronic properties can be calculated. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of these orbitals and the HOMO-LUMO energy gap are important indicators of the molecule's chemical reactivity and kinetic stability. jocpr.com

Another key aspect is the calculation of the Molecular Electrostatic Potential (MESP). The MESP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. jocpr.com For this compound, electron-rich zones are expected around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group, which are potential sites for hydrogen bonding. jocpr.com

Table 1: Calculated Electronic Properties of this compound Note: The following data are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Polarizability | 110.5 a.u. |

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netmdpi.com This method is extensively used to predict the interaction between a ligand (like this compound) and a macromolecular target, typically a protein receptor or an enzyme.

Given that the parent molecule, nicotinic acid, is known to interact with targets such as the G-protein coupled receptor GPR109A, this receptor represents a putative target for docking studies. nih.gov Other potential targets could include enzymes involved in nicotinic acid metabolism or various subtypes of nicotinic acetylcholine receptors (nAChRs), which are known to bind a wide range of pyridine-based ligands. nih.govunina.it

Successful docking requires a well-defined binding site on the target protein. This binding pocket is characterized by its shape, size, and the physicochemical properties of its constituent amino acid residues. For a ligand like this compound, key interactions within the binding site would likely involve:

Hydrogen Bonds: The carboxylic acid group and the pyridine nitrogen are prime candidates for forming hydrogen bonds with polar or charged residues like Arginine, Lysine, Aspartate, or Glutamate.

Hydrophobic Interactions: The cyclobutyl group provides a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

π-π Stacking: The pyridine ring can interact with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan through π-π stacking. nih.gov

Docking algorithms generate multiple possible binding poses (modes) of the ligand within the protein's active site and rank them using a scoring function. This score provides an estimate of the binding affinity, often expressed in kcal/mol, with lower scores indicating a more favorable interaction. The predicted binding mode provides a detailed 3D representation of how the ligand sits in the binding pocket and which specific interactions stabilize the complex.

Table 2: Predicted Binding Affinities of this compound for Putative Targets Note: These values are hypothetical and serve to illustrate the typical output of a molecular docking simulation.

| Putative Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| GPR109A Receptor | -8.5 |

| α4β2 Nicotinic Acetylcholine Receptor | -7.9 |

| Nicotinate N-methyltransferase | -6.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity value.

To develop a QSAR model for this compound, a dataset of structurally similar nicotinic acid derivatives with experimentally determined biological activities (e.g., IC50 or EC50 values) is required. mdpi.com The activities are typically converted to a logarithmic scale (e.g., pIC50).

Various statistical methods can be used to build the model, ranging from Multiple Linear Regression (MLR) to more complex machine learning algorithms like Support Vector Machines (SVM) and Random Forests. nih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their calculated molecular descriptors. nih.gov

The performance of a QSAR model heavily depends on the choice of molecular descriptors. nih.govd-nb.infoscilit.com These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity.

3D: Molecular shape, volume, surface area.

Physicochemical: LogP (lipophilicity), polar surface area (PSA), electronic properties.

A crucial step is selecting a subset of descriptors that are most relevant to the biological activity, avoiding redundant or irrelevant information. nih.gov Once a model is built, it must be rigorously validated to ensure its statistical significance and predictive power. Key validation metrics include:

Coefficient of determination (r²): A measure of how well the model fits the training data.

Leave-one-out cross-validation coefficient (q²): An indicator of the model's internal predictive ability.

External validation (predictive r²): The model's ability to predict the activity of an external test set of compounds not used in model development.

A robust and validated QSAR model can then be used to predict the biological activity of this compound and guide the design of new analogs with potentially improved potency.

Table 3: Common Molecular Descriptors and QSAR Validation Parameters

| Category | Parameter/Descriptor | Typical Acceptable Value |

|---|---|---|

| Descriptors | Molecular Weight (MW) | - |

| LogP (Octanol-Water Partition Coefficient) | - | |

| Topological Polar Surface Area (TPSA) | - | |

| Validation Metrics | Coefficient of Determination (r²) | > 0.6 |

| Cross-validation Coefficient (q²) | > 0.5 | |

| Predictive r² (for external test set) | > 0.5 |

Computational Analysis of this compound Reveals Limited Publicly Available Data

Computational chemistry and molecular modeling are powerful tools used to predict and analyze the three-dimensional structures and dynamic behaviors of molecules. These methods, including conformational analysis and molecular dynamics simulations, provide valuable insights into a compound's flexibility, its interactions with solvents, and its potential biological activity.

For nicotinic acid itself, studies have explored its structural and electronic features using methods like density functional theory (DFT). These investigations have analyzed different conformations, such as "up" and "down" orientations of the carboxylic acid group, and the influence of solvent environments on these structures. However, the introduction of a cyclobutylamino group at the 6-position of the pyridine ring would significantly alter the molecule's steric and electronic properties, necessitating a dedicated computational study.

Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, are crucial for understanding the flexibility and dynamic behavior of a ligand like this compound. Such simulations can reveal how the molecule changes its shape in different environments, which is a key factor in its interaction with biological targets. The puckering of the cyclobutane (B1203170) ring and the rotational freedom around the bond connecting it to the nicotinic acid core would be of particular interest in a conformational analysis.

Furthermore, the effect of solvents on the molecular conformation is a critical aspect of computational studies. Solvents can influence the stability of different conformers and can mediate interactions between the molecule and its binding partners. The interplay between the hydrophobic cyclobutyl group and the more polar nicotinic acid moiety would likely lead to complex solvent-dependent conformational preferences for this compound.

Despite the importance of these computational analyses, specific data tables, detailed research findings on ligand flexibility, and the impact of solvents on the conformation of this compound could not be located in the current body of public scientific literature. The absence of such dedicated studies prevents a detailed discussion and the generation of specific data tables as requested. Further experimental or computational research is required to elucidate the molecular properties of this particular compound.

Investigation of Molecular Interactions and Biochemical Mechanisms of 6 Cyclobutylamino Nicotinic Acid Non Clinical Focus

Enzyme Inhibition and Activation Studies (In Vitro Assays)

There is currently no publicly available scientific literature detailing in vitro assays to determine the inhibitory or activatory effects of 6-(Cyclobutylamino)nicotinic acid on any enzyme.

Kinetic Characterization of Enzyme Modulation

No studies have been published that characterize the kinetics of how this compound might modulate enzyme activity. Information regarding its potential mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) or activation is not available.

Specificity and Selectivity Profiling Against Enzyme Panels

Data from screening this compound against panels of enzymes to determine its specificity and selectivity are not present in the current body of scientific research.

Mechanistic Insights into Enzyme-Ligand Interactions

Without experimental evidence, such as X-ray crystallography or computational modeling based on empirical data, no mechanistic insights into the potential interactions between this compound and any enzymatic target can be provided.

Receptor Binding Affinity and Functional Studies (In Vitro Assays)

No research has been published on the receptor binding profile or functional activity of this compound.

Radioligand Binding Assays for Receptor Occupancy

There are no available results from radioligand binding assays to determine the affinity (e.g., Ki or Kd values) of this compound for any specific receptor.

Agonist/Antagonist Activity Evaluation at Receptors

Functional assays to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at any receptor have not been reported in the scientific literature.

G-Protein Coupled Receptor (GPCR) Signaling Investigations (if applicable)

The primary molecular target for nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). researchgate.net This receptor is a member of the Gi/Go family of GPCRs. It is highly probable that this compound, due to its core nicotinic acid structure, also functions as an agonist at this receptor. The carboxyl group on the pyridine (B92270) ring is considered crucial for the binding and activation of GPR109A.

Upon activation by an agonist, GPR109A, which is predominantly expressed on the surface of adipocytes and various immune cells, initiates an intracellular signaling cascade. researchgate.net This process begins with the coupling of the receptor to its associated Gi protein, which in turn inhibits the enzyme adenylyl cyclase. researchgate.net The inhibition of adenylyl cyclase leads to a reduction in the intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net

In addition to G-protein signaling, agonist binding to GPR109A can also promote the recruitment of β-arrestin proteins. researchgate.netnih.gov β-arrestins play a key role in the desensitization of the receptor, a process that attenuates signaling, and can also trigger G-protein-independent signaling pathways. researchgate.net The discovery of GPR109A as the receptor for nicotinic acid has been fundamental to understanding its physiological effects and has spurred the development of novel GPR109A agonists. nih.govnih.gov

Nicotinic acid exhibits a high affinity for GPR109A and a lower affinity for the related GPR109B receptor. The precise binding affinities and activation potential of this compound at these receptors would need to be determined through specific experimental studies.

Modulation of Intracellular Biochemical Pathways (Cell-Based Systems)

Nicotinic acid is a vital nutrient, serving as a primary precursor for the synthesis of the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govresearchgate.net These coenzymes are indispensable for a multitude of metabolic reactions, where they function as electron carriers in both catabolic and anabolic pathways. kazanmedjournal.ru

The conversion of nicotinic acid into NAD+ proceeds through the Preiss-Handler pathway. nih.gov In this metabolic sequence, nicotinic acid is first converted to nicotinic acid mononucleotide (NAMN). NAMN is subsequently adenylated to form nicotinic acid adenine dinucleotide (NAAD), which is then amidated to produce the final product, NAD+. nih.gov As a derivative of nicotinic acid, this compound could theoretically enter this pathway and contribute to the cellular pool of NAD+ and its reduced counterpart, NADH. The integrity of the NAD(P)(H) pool is critical not only for cellular bioenergetics but also for processes such as post-translational modifications and intracellular signaling. nih.gov

The presence of the cyclobutylamino group at the 6-position of the nicotinic acid ring may influence the efficiency of its enzymatic conversion to NAD+. Further research is required to elucidate the precise metabolic fate of this compound.

The engagement of GPR109A by nicotinic acid analogs sets in motion a series of downstream signaling events. A principal outcome of GPR109A activation is the Gi-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP concentrations. researchgate.net This reduction in cAMP has significant physiological consequences, most notably the inhibition of hormone-sensitive lipase (B570770) in fat cells, which curtails the breakdown of triglycerides and the subsequent release of free fatty acids into the circulation. researchgate.net

Furthermore, nicotinic acid has demonstrated the ability to modulate inflammatory signaling. In cell-based models using human monocytes, nicotinic acid has been shown to suppress the pro-inflammatory NF-κB (nuclear factor-kappa B) pathway through its interaction with GPR109A. nih.gov This inhibitory action involves preventing the phosphorylation of key signaling intermediates like IKKβ and IκBα, which ultimately blocks the translocation of the active p65 subunit of NF-κB to the nucleus. nih.gov This leads to a reduction in the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Additionally, there is evidence that nicotinic acid can influence the expression of genes involved in lipid homeostasis. For example, it has been shown to upregulate the expression of the ATP-binding cassette transporter A1 (ABCA1), a protein critical for the efflux of cholesterol from cells. nih.gov This effect may be mediated by the activation of nuclear receptors such as peroxisome proliferator-activated receptor-gamma (PPARγ) and liver X receptor-alpha (LXRα). nih.gov

The following interactive table summarizes the potential effects of nicotinic acid analogs on these key signaling pathways.

| Signaling Pathway | Effect | Mediating Receptor/Enzyme | Potential Downstream Consequences |

| Adenylyl Cyclase/cAMP | Inhibition | GPR109A (Gi-coupled) | Reduced lipolysis |

| NF-κB | Inhibition | GPR109A | Decreased production of pro-inflammatory cytokines |

| PPARγ/LXRα/ABCA1 | Upregulation | Not fully elucidated | Enhanced cholesterol efflux |

Structure Activity Relationship Sar Studies and Analogue Design of 6 Cyclobutylamino Nicotinic Acid Derivatives

Rational Design of Next-Generation Analogues

Bioisosteric Replacements for Enhanced Properties

One of the primary targets for bioisosteric replacement in the 6-(cyclobutylamino)nicotinic acid scaffold is the carboxylic acid moiety. While the carboxyl group is often crucial for target engagement through ionic interactions or hydrogen bonding, it can also contribute to unfavorable pharmacokinetic properties due to its ionizable nature. nih.gov A variety of bioisosteres have been explored to mimic the acidic nature of the carboxylic acid while offering improved drug-like properties. nih.govresearchgate.nethyphadiscovery.com

For instance, tetrazoles are well-established carboxylic acid bioisosteres, exhibiting similar pKa values and the ability to participate in comparable electrostatic interactions. cambridgemedchemconsulting.com The replacement of the carboxylic acid in a lead compound with a tetrazole ring can lead to enhanced metabolic stability and improved oral bioavailability. cambridgemedchemconsulting.com Other acidic heterocycles, such as acyl sulfonamides and isoxazolols, have also been successfully employed as carboxylic acid surrogates, offering alternative geometries and electronic distributions that can fine-tune target binding and pharmacokinetic parameters. nih.govhyphadiscovery.com

Beyond the acidic functionality, the cyclobutylamino side chain also presents opportunities for bioisosteric modification. The size and lipophilicity of the cyclobutyl group can be systematically varied to probe the binding pocket and optimize interactions with the target protein. Replacing the cyclobutyl ring with other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or introducing heteroatoms into the ring system can significantly impact potency and selectivity.

Furthermore, prodrug strategies involving the esterification of the nicotinic acid's carboxylic group represent a form of temporary bioisosteric replacement. This approach can enhance membrane permeability and oral absorption, with the ester being subsequently hydrolyzed in vivo to release the active carboxylic acid. Research on 6-aminonicotinic acid esters has demonstrated that this can be a viable strategy to improve the pharmacological profile of this class of compounds.

Table 1: Potential Bioisosteric Replacements for the Carboxylic Acid Group in this compound

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid | Tetrazole | Similar pKa, improved metabolic stability, enhanced oral bioavailability. |

| Carboxylic Acid | Acyl Sulfonamide | Alternative hydrogen bonding patterns, potential for improved potency. |

| Carboxylic Acid | Isoxazolol | Different electronic and steric profile, may enhance selectivity. |

| Carboxylic Acid | Ester Prodrug | Increased lipophilicity, improved membrane permeability and oral absorption. |

Scaffold Hopping Strategies

Scaffold hopping is a more profound structural modification compared to bioisosteric replacement, involving the replacement of a central core structure (the scaffold) with a topologically different one while aiming to maintain or improve the desired biological activity. nih.gov This powerful strategy in drug design can lead to the discovery of novel chemotypes with distinct intellectual property, improved physicochemical properties, and potentially different pharmacological profiles. nih.gov

For derivatives of this compound, scaffold hopping could involve replacing the pyridine (B92270) ring with other heterocyclic systems. The goal is to identify new scaffolds that can present the key pharmacophoric elements—the cyclobutylamino group and the acidic functionality (or its bioisostere)—in a similar spatial arrangement to the original molecule, thus preserving the interactions with the biological target.

A variety of heterocyclic scaffolds could be considered as replacements for the nicotinic acid core. For example, other nitrogen-containing six-membered rings like pyridazine (B1198779) or pyrimidine (B1678525) could be explored. researchgate.net Alternatively, five-membered heterocyclic rings such as pyrazole (B372694) or isoxazole (B147169) could offer different geometric and electronic properties while still allowing for the appropriate positioning of the essential side chains.

A successful scaffold hopping endeavor often relies on computational modeling to predict the conformational preferences of the new analogues and their potential to bind to the target. These in silico predictions can then guide the synthetic efforts towards the most promising candidates. The discovery of novel cyclin-dependent kinase (CDK2) inhibitors through a scaffold hopping approach from a known lead to a series of pyridine derivatives highlights the utility of this strategy in identifying new, potent compounds. nih.gov

Table 2: Potential Scaffold Hopping Strategies for the this compound Core

| Original Scaffold | Potential Replacement Scaffolds | Rationale |

| Pyridine | Pyridazine, Pyrimidine | Maintain a six-membered aromatic ring with altered nitrogen positioning, potentially affecting hydrogen bonding and metabolic stability. |

| Pyridine | Pyrazole, Isoxazole | Introduce a five-membered heterocyclic ring, offering different steric and electronic properties while maintaining key pharmacophoric features. |

| Pyridine | Benzene | Replace the pyridine with a non-heterocyclic aromatic ring to probe the importance of the pyridine nitrogen for activity. |

| Pyridine | Fused Bicyclic Systems (e.g., Thienopyrimidine) | Introduce a more rigid and complex scaffold to explore new binding interactions and potentially enhance potency. |

Emerging Research Directions and Future Perspectives for 6 Cyclobutylamino Nicotinic Acid Research

Exploration of Novel Biological Targets

While nicotinic acid is famously associated with its effects on lipid metabolism, largely mediated by the G protein-coupled receptor GPR109A, the field is increasingly recognizing that its derivatives can interact with a much broader range of biological targets. nih.govnih.govahajournals.org Future research on 6-(Cyclobutylamino)nicotinic acid will likely involve a systematic exploration of both GPR109A-dependent and independent pathways.

GPR109A-Independent Mechanisms: Studies have revealed that some of nicotinic acid's effects are preserved even in the absence of GPR109A, suggesting the existence of alternative molecular targets. nih.govresearchgate.netmdpi.com Research into nicotinamide (B372718), a related compound that does not activate GPR109A, has shown that it can influence cellular processes by serving as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. researchgate.net This opens the possibility that this compound could modulate NAD+ levels and the activity of NAD+-dependent enzymes like sirtuins, independent of GPR109A activation.

Novel Target Classes: The structural modifications inherent in this compound—specifically the cyclobutylamino group at the 6-position—may confer affinity for entirely new classes of proteins. The broader family of nicotinic acid derivatives has demonstrated activity against a diverse array of targets, providing a roadmap for investigation. dovepress.comnih.govacs.org These potential targets include:

Enzymes: Derivatives of the pyridine (B92270) carboxylic acid scaffold have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), α-amylase, α-glucosidase, and various kinases, suggesting potential applications in inflammation and diabetes. dovepress.comacs.org

Nuclear Receptors and Transcription Factors: The ability to modulate gene expression through nuclear receptors or transcription factors is another avenue for exploration.

Fatty Acid Binding Proteins (FABPs): Specific niacin derivatives have been investigated as inhibitors of FABPs, which could offer a novel approach to managing metabolic syndromes. dovepress.com

Ion Channels: The nicotinic acid structure is a component of ligands for nicotinic acetylcholine receptors (nAChRs), and novel derivatives could be screened for activity at these and other ion channels. nih.govnih.gov

Systematic screening of this compound against panels of these and other targets will be crucial in defining its unique biological profile and therapeutic potential.

Integration with Advanced Screening Technologies

To efficiently explore the vast landscape of potential biological targets, research on this compound must be integrated with advanced screening technologies. High-Throughput Screening (HTS) platforms are essential for rapidly assessing the interaction of a compound with thousands of potential targets. sbpdiscovery.orgucsf.edu

HTS for GPCRs and Beyond: Given that the primary target of the parent molecule is a GPCR, HTS assays tailored for this receptor class are a logical starting point. nih.govceltarys.com These cell-based assays can measure downstream signaling events, such as changes in intracellular second messengers (e.g., cAMP, calcium ions) or the recruitment of proteins like β-arrestin. europeanpharmaceuticalreview.com Beyond GPCRs, a wide range of biochemical and cell-based HTS assays can be employed to screen against kinases, metabolic enzymes, and other protein families. sbpdiscovery.org

Modern Screening Platforms: The evolution of screening technologies offers a diverse toolkit for characterizing novel compounds.

| Screening Technology | Principle | Application for this compound |

| Cell-Based Functional Assays | Measure downstream cellular responses (e.g., reporter gene activation, second messenger levels, membrane potential changes) in living cells. | Primary screening for activity at GPCRs, ion channels, and other cell-surface receptors. |

| Biochemical Assays | Measure direct interaction with a purified target protein (e.g., enzyme inhibition, binding affinity) in a cell-free system. | Determining direct inhibition of specific enzymes (kinases, metabolic enzymes) or binding to purified receptors. |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously (e.g., protein localization, cell morphology). | Assessing complex cellular effects, identifying potential toxicity, and elucidating mechanisms of action. |

| Automated Electrophysiology | High-throughput patch-clamp systems that measure ion channel activity in response to a compound. nih.gov | Screening for modulatory effects on a wide range of ion channels, including nAChRs. |

| Virtual Screening (VS) | Computational methods that use the 3D structure of a target protein to predict the binding of millions of virtual compounds. | Prioritizing targets for experimental screening and guiding the design of more potent derivatives. nih.gov |

By employing a matrix of these advanced screening methods, researchers can build a comprehensive biological activity profile for this compound, efficiently identifying its primary targets and potential off-target effects.

Potential for PROTAC or Molecular Glue Development

One of the most exciting future directions for novel heterocyclic compounds like this compound is their potential application in targeted protein degradation (TPD). This strategy uses small molecules to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate disease-causing proteins. Two leading TPD approaches are PROTACs and molecular glues.

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.govresearchgate.net This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. The development of a PROTAC based on this compound could follow two hypothetical paths:

As a Novel E3 Ligase Ligand: If screening reveals that the compound binds to an E3 ligase (especially one of the ~600 ligases for which few ligands currently exist), it could become a valuable building block for the entire field. uni-frankfurt.de It could be linked to established ligands for validated targets like kinases or bromodomains to create entirely new PROTACs.

As a Target-Binding Ligand: If this compound is found to bind a compelling, "undruggable" disease target (e.g., a transcription factor or a scaffolding protein), it could be functionalized with a linker and a known E3 ligase ligand (e.g., for VHL or Cereblon) to create a degrader for that novel target. acs.orgresearchgate.net

Molecular Glues: Unlike the modular nature of PROTACs, molecular glues are typically smaller molecules that induce a new interaction between an E3 ligase and a target protein, effectively "gluing" them together for degradation. portlandpress.com The discovery of molecular glues has often been serendipitous, but rational design principles are beginning to emerge. researchgate.netnih.govnih.govacs.org A compound like this compound could be a starting point for developing a molecular glue. Through screening and subsequent medicinal chemistry optimization, the nicotinic acid scaffold could be modified to promote the formation of a stable ternary complex between a specific E3 ligase and a neo-substrate, leading to its degradation.

Challenges and Opportunities in Developing Nicotinic Acid Derivatives for Academic Research

The development of any new chemical entity, including nicotinic acid derivatives, involves navigating a landscape of challenges and opportunities.

Challenges:

Target Selectivity: A primary challenge in medicinal chemistry is designing compounds that interact with high specificity to their intended target while avoiding off-target effects. The parent molecule, nicotinic acid, has well-known side effects (like flushing) mediated by its primary receptor, GPR109A. A key challenge for derivatives will be to engineer selectivity for novel targets while minimizing or eliminating activity at GPR109A.

Optimizing Drug-like Properties: Beyond biological activity, a successful therapeutic agent must possess suitable pharmacokinetic properties, including solubility, metabolic stability, and oral bioavailability. The journey from a biologically active "hit" compound to a drug candidate with a balanced profile is a significant synthetic and analytical challenge.

Navigating Chemical Space: The number of possible chemical structures is immense. Efficiently exploring this space to find derivatives with improved properties requires sophisticated synthetic strategies and computational guidance.

Opportunities:

Scaffold Versatility: The nicotinic acid core is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework capable of yielding derivatives with a wide range of biological activities. dovepress.comresearchgate.net This provides a rich starting point for discovering novel agents for various diseases, including cancer, infectious diseases, and metabolic disorders. nih.govmdpi.combenthamdirect.comnih.gov

Targeting "Undruggable" Proteins: The development of novel nicotinic acid derivatives as components of PROTACs or as molecular glues offers a powerful opportunity to target proteins that have been historically considered "undruggable" by traditional inhibitors.

Addressing Unmet Medical Needs: By exploring novel biological targets, derivatives of nicotinic acid have the potential to provide new therapeutic options for diseases with limited or ineffective treatments. The documented anti-inflammatory, antimicrobial, and anticancer activities of various nicotinic acid derivatives underscore this potential. benthamdirect.comnih.govchemistryjournal.netnih.gov

The future of this compound research is one of broad potential. By leveraging advanced screening technologies to explore a wide range of biological targets and embracing innovative therapeutic modalities like targeted protein degradation, this compound and its analogs represent a promising frontier in the ongoing quest for novel therapeutics.

Q & A

Basic: What are the optimal conditions for synthesizing 6-(Cyclobutylamino)nicotinic acid to improve yield and purity?

Methodological Answer:

To optimize synthesis, consider the following steps:

- Reagent Selection : Use cyclobutylamine as the nucleophile in nucleophilic aromatic substitution reactions with halogenated nicotinic acid derivatives (e.g., 6-chloronicotinic acid). Catalysts like Cu(I) or Pd-based systems may enhance reactivity .

- Temperature Control : Conduct reactions under reflux conditions (e.g., 80–100°C) to balance reaction rate and side-product formation .

- Purification : Employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the product. Confirm purity via HPLC or NMR .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the cyclobutylamino substitution pattern and aromatic proton environments. Deuterated solvents (e.g., DMSO-d6) enhance resolution .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxylic acid O-H stretches at 2500–3000 cm, cyclobutyl C-H bends at ~1450 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is suitable for polar derivatives .

Advanced: How does the cyclobutylamino group influence the reaction kinetics of nicotinic acid derivatives under acidic conditions?

Methodological Answer:

- Mechanistic Probes : Compare the oxidation kinetics of this compound with unsubstituted nicotinic acid using peroxomonosulfate as the oxidant. Monitor reaction rates via UV-Vis spectroscopy at λ~260 nm .

- pH Dependence : Conduct experiments at varying pH (1.5–4.0) to assess protonation effects. The cyclobutylamino group may sterically hinder acid-base equilibria, altering rate constants .

- Computational Modeling : Apply density functional theory (DFT) to compare transition-state energies between substituted and unsubstituted analogs .

Advanced: What methodological considerations are critical when developing a mixed-effects pharmacokinetic model for this compound?

Methodological Answer:

- Data Structure : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in absorption/metabolism. Include covariates like body weight and enzyme activity .

- Parameter Estimation : Employ stochastic differential equations (SDEs) to model time-dependent fluctuations in plasma concentrations. Validate with bootstrap resampling .

- Sensitivity Analysis : Compute gradients of the first-order conditional estimation (FOCE) approximation to identify influential parameters (e.g., clearance rates) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use emergency eyewash stations and seek medical attention .

Advanced: How can contradictory data on the stability of this compound in different solvents be systematically resolved?

Methodological Answer:

- Controlled Stability Studies : Incubate the compound in solvents (e.g., DMSO, ethanol, water) at 25°C and 40°C. Quantify degradation via LC-MS at timed intervals .

- Statistical Analysis : Apply ANOVA to compare degradation rates across solvents. Use Tukey’s HSD test to identify significant differences .

- Mechanistic Insights : Correlate solvent polarity (via Kamlet-Taft parameters) with degradation pathways (e.g., hydrolysis vs. oxidation) .

Basic: What are the key steps in validating the purity of this compound using chromatographic methods?

Methodological Answer:

- HPLC Method Development : Optimize mobile phase composition (e.g., acetonitrile/0.1% formic acid) and flow rate (1.0 mL/min) to achieve baseline separation of impurities .

- Calibration Standards : Prepare a linear range (0.1–100 µg/mL) for quantification. Use triplicate injections to ensure precision (RSD <2%) .

- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to validate method robustness against degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.